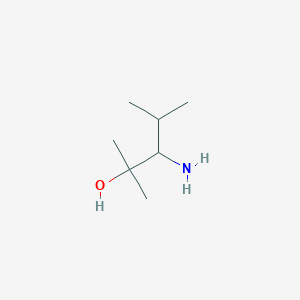
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling of the Rings: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
科学研究应用
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies related to neurodegenerative diseases, such as Parkinson’s disease, due to its interaction with dopaminergic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, in neuroprotective applications, the compound may inhibit oxidative stress pathways and modulate neurotransmitter levels . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and is studied for its receptor selectivity.
Uniqueness
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is unique due to its combined thiazole and tetrahydropyridine structure, which imparts distinct chemical and biological properties
属性
分子式 |
C14H14N2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC 名称 |
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H14N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-6,10,15H,7-9H2 |
InChI 键 |
YFYUEYRCQBLCRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8690418.png)
![4-Chloro-2-iodothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8690425.png)





![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)



![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)

